

Application Notes and Protocols for Measuring YF135 Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of **YF135**, a potent and reversible-covalent PROTAC (Proteolysis Targeting Chimera) that selectively targets the KRAS(G12C) mutant protein for degradation.

Introduction

YF135 is a bifunctional molecule designed to induce the degradation of oncogenic KRAS(G12C), a key driver in several cancers. It achieves this by forming a ternary complex between the KRAS(G12C) protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS(G12C).[1][2][3] This targeted protein degradation results in the suppression of downstream signaling pathways, such as the MAPK pathway, and inhibits the proliferation of cancer cells harboring the KRAS(G12C) mutation.[1][2][4]

The following protocols describe standard cell-based assays to quantify the efficacy of **YF135** in terms of its ability to induce KRAS(G12C) degradation, inhibit downstream signaling, and reduce cancer cell viability.

Data Presentation





Table 1: In Vitro Activity of YF135 in KRAS(G12C) Mutant

Cancer Cell Lines

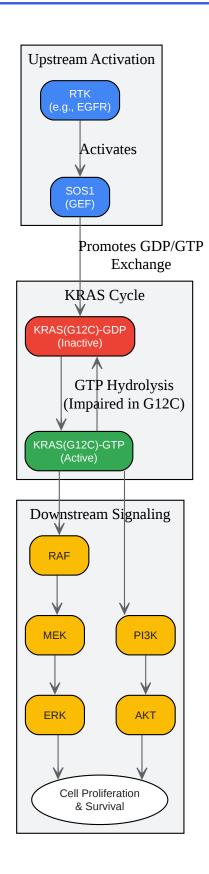
Cell Line	Cancer Type	YF135 IC50 (nM)	YF135 DC50 (μM) for KRAS(G12C)	YF135 DC50 (μM) for p- ERK	Reference
H358	Non-Small Cell Lung Cancer	153.9	3.61	1.68	[1]
H23	Non-Small Cell Lung Cancer	243.9	4.53	1.44	[1]

IC50: The concentration of a drug that gives half-maximal response. DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the KRAS(G12C) signaling pathway and the mechanism of action of **YF135**.

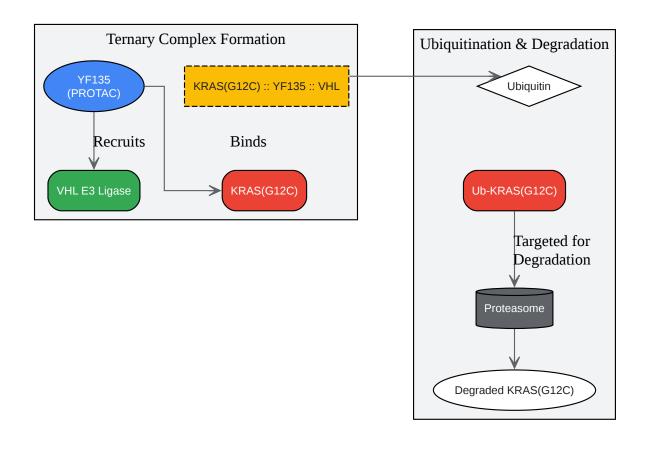




Click to download full resolution via product page

Figure 1: Simplified KRAS(G12C) Signaling Pathway.





Click to download full resolution via product page

Figure 2: Mechanism of Action of YF135.

Experimental Protocols Western Blotting for KRAS(G12C) and p-ERK Degradation

This protocol is used to quantify the reduction in KRAS(G12C) and phosphorylated ERK (p-ERK) protein levels following treatment with **YF135**.





Click to download full resolution via product page

Figure 3: Western Blotting Experimental Workflow.

Materials:

- KRAS(G12C) mutant cell lines (e.g., H358, H23)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- YF135
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-KRAS(G12C), anti-phospho-ERK (p-ERK), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate



Imaging system

Procedure:

- Cell Seeding: Plate cells (e.g., H358, H23) in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
- Treatment: Treat the cells with the desired concentrations of YF135 or vehicle control (DMSO) for the specified time points (e.g., 0-36 hours for time-course; 0-10 μM for dose-response at 24 hours).[1]
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[5]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against KRAS(G12C), p-ERK, total ERK, or a loading control overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
- Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the KRAS(G12C) and p-ERK levels to the loading control and compare them to the vehicletreated sample to determine the percentage of degradation.[5]

Cell Viability Assay (MTT Assay)



This assay determines the effect of **YF135**-mediated protein degradation on the proliferation and survival of cancer cells.

Materials:

- KRAS(G12C) mutant cell lines (e.g., H358, H23)
- Complete cell culture medium
- YF135
- DMSO
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of YF135. Include a
 vehicle-only control.
- Incubation: Incubate the plates for a specific period (e.g., 72 hours) under standard cell culture conditions.[6]
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
 [7][8]
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
 [7][8]



- Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of YF135.

Phospho-ERK ELISA

This assay provides a quantitative measurement of the inhibition of ERK phosphorylation, a downstream effector of KRAS signaling, upon treatment with **YF135**.

Materials:

- KRAS(G12C) mutant cell lines (e.g., H358, H23)
- · Complete cell culture medium
- YF135
- DMSO
- 96-well plates
- Phospho-ERK ELISA kit (commercially available kits provide detailed instructions and reagents)
- Microplate reader

Procedure:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of YF135 as described in the Western Blotting protocol.
- Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves a specific lysis buffer provided in the kit.
- ELISA Protocol:



- Add cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for total ERK.
- Incubate to allow the ERK protein to bind.
- Wash the wells to remove unbound proteins.
- Add a detection antibody that specifically recognizes the phosphorylated form of ERK.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add the enzyme substrate to produce a colorimetric signal.[1][2]
- Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Generate a standard curve if required by the kit. Normalize the phospho-ERK signal to the total ERK signal or total protein concentration. Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control and determine the DC50 value for p-ERK.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the cellular activity of **YF135**. By employing these assays, researchers can effectively characterize the potency and mechanism of action of this and other KRAS(G12C)-targeting PROTACs, facilitating the advancement of novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. raybiotech.com [raybiotech.com]



- 2. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring YF135 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402144#cell-based-assays-for-measuring-yf135-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com